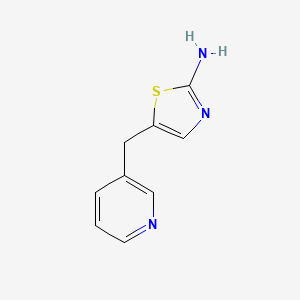

5-(Pyridin-3-ylmethyl)thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3S |

|---|---|

Molecular Weight |

191.26 g/mol |

IUPAC Name |

5-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H9N3S/c10-9-12-6-8(13-9)4-7-2-1-3-11-5-7/h1-3,5-6H,4H2,(H2,10,12) |

InChI Key |

WAGKWLKIFSEKDP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyridin 3 Ylmethyl Thiazol 2 Amine and Analogs

General Strategies for 2-Aminothiazole (B372263) Synthesis

The construction of the 2-aminothiazole scaffold can be achieved through several established synthetic routes. These methods offer flexibility in introducing a wide array of substituents at various positions of the thiazole (B1198619) ring.

Hantzsch Reaction and its Variants for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely employed methods for the preparation of thiazole derivatives. wikipedia.orgnih.gov The classical Hantzsch reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazoles, thiourea is used as the thioamide component. mdpi.com

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide. The resulting intermediate then undergoes cyclization through the attack of the amino group on the carbonyl carbon, followed by dehydration to yield the aromatic 2-aminothiazole ring.

Numerous variations of the Hantzsch reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, solid-phase synthesis, and various catalysts. nih.govrsc.org For instance, one-pot, three-component reactions of a ketone, thiourea, and an oxidizing agent like iodine or bromine have been developed to generate the α-haloketone in situ. nih.gov Furthermore, the reaction conditions can be tuned to influence the regioselectivity of the cyclization, particularly when using substituted thioureas. rsc.org

| Variant | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Classical Hantzsch Synthesis | α-Haloketone, Thiourea | Reflux in ethanol or other suitable solvent | Well-established, versatile |

| Microwave-Assisted Synthesis | α-Haloketone, Thiourea | Microwave irradiation | Reduced reaction times, often higher yields |

| One-Pot, Three-Component Synthesis | Ketone, Thiourea, Halogenating agent (e.g., I2, Br2) | Various solvents and temperatures | Increased efficiency, avoids isolation of α-haloketone |

| Solid-Phase Synthesis | Resin-bound α-haloketone or thiourea | Standard solid-phase reaction conditions | Facilitates purification and library synthesis |

Stille Coupling for Thiazole Core Substitution

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate. This reaction has been effectively utilized for the substitution of pre-formed thiazole rings, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

For the functionalization of a 2-aminothiazole core, a halogenated 2-aminothiazole, typically at the C4 or C5 position, is coupled with an organostannane reagent in the presence of a palladium catalyst and a ligand. The catalytic cycle involves oxidative addition of the palladium(0) complex to the thiazole halide, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the substituted 2-aminothiazole and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and preventing side reactions.

Dehydrogenation of Thiazoline Derivatives

Another synthetic approach to 2-aminothiazoles involves the dehydrogenation, or oxidation, of 2-aminothiazoline precursors. Thiazolines are the partially saturated analogs of thiazoles. The synthesis of the 2-aminothiazoline ring can be achieved through various methods, such as the reaction of β-amino thiols with cyanogen bromide.

Once the 2-aminothiazoline is formed, it can be aromatized to the corresponding 2-aminothiazole using a variety of oxidizing agents. Common reagents for this transformation include manganese dioxide (MnO₂), potassium permanganate (KMnO₄), and sulfur. The choice of the dehydrogenating agent depends on the substrate and the desired reaction conditions. For example, 2-aminothiazoline-4-carboxylic acid is an intermediate in the industrial synthesis of L-cysteine and can be considered a precursor for the corresponding thiazole. wikipedia.orgnih.gov

Mannich Reaction for Thiazol-2-amines

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com In the context of thiazol-2-amines, the amino group of the thiazole can act as the amine component. However, it is more common for the thiazole ring itself, if it possesses an active hydrogen at the C5 position, to act as the nucleophile.

The reaction typically proceeds through the formation of an Eschenmoser's salt-like intermediate from the aldehyde and the amine. The C5-position of the 2-aminothiazole then attacks this electrophilic species to form a C-C bond, resulting in an aminomethyl group at the C5 position. This method provides a direct way to introduce functionalized side chains onto the thiazole core.

Targeted Synthesis of the 5-(Pyridin-3-yl)thiazol-2-amine Core Structure

The synthesis of the specific 5-(pyridin-3-yl)thiazol-2-amine core structure can be achieved through modifications of the general synthetic methods described above. A particularly relevant approach is a variation of the Hantzsch synthesis.

Condensation of 3-Acetylpyridine with Thiourea

The synthesis of pyridinyl-substituted 2-aminothiazoles often follows the Hantzsch pathway. For the synthesis of a 4-(pyridin-3-yl) or 5-(pyridin-3-yl) substituted 2-aminothiazole, a key starting material is 3-acetylpyridine. To introduce the pyridine (B92270) moiety at the desired position, 3-acetylpyridine must first be converted into a suitable α-haloketone.

This can be accomplished by the α-bromination of 3-acetylpyridine to yield 2-bromo-1-(pyridin-3-yl)ethanone. This intermediate can then be reacted with thiourea in a cyclocondensation reaction to form the 2-aminothiazole ring. The reaction is typically carried out by refluxing the α-bromoketone and thiourea in a solvent such as ethanol. mdpi.comnih.gov The resulting product would be 4-(pyridin-3-yl)thiazol-2-amine.

To obtain the target compound, 5-(Pyridin-3-ylmethyl)thiazol-2-amine, a different starting material is required. One plausible route involves the use of 3-(pyridin-3-yl)propionic acid derivatives which can be halogenated at the α-position to the carbonyl group and subsequently reacted with thiourea. A more direct approach would be the reaction of a suitably substituted C3-synthon bearing the pyridin-3-ylmethyl group with a reagent that provides the C2-N-C(S)-N backbone of the 2-aminothiazole.

A relevant synthetic precedent is found in a patent describing the synthesis of N-substituted 2-(pyridin-3-yl)thiazol-5-amines. google.com In this process, a 2-amino-N-alkylacetamide is reacted with a pyridine-3-carbodithiolate, followed by cyclization to form the thiazole ring. While this route leads to a different isomer, it highlights a viable strategy for constructing the pyridinyl-thiazole core.

| Compound Name | Role in Synthesis | Relevant Reaction |

|---|---|---|

| 3-Acetylpyridine | Precursor to α-haloketone | Hantzsch Reaction |

| 2-Bromo-1-(pyridin-3-yl)ethanone | α-Haloketone reactant | Hantzsch Reaction |

| Thiourea | Source of the 2-amino-thiazole backbone | Hantzsch Reaction |

| 2-Aminothiazoline-4-carboxylic acid | Thiazoline precursor | Dehydrogenation to Thiazole |

| Pyridine-3-carbodithiolate | Precursor for 2-(pyridin-3-yl)thiazole core | Variant of Hantzsch Synthesis |

Derivatization Strategies at Key Positions of the this compound Scaffold

The this compound core structure presents several key positions that are amenable to chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The primary sites for derivatization include the 2-amino group, the C4 position of the thiazole ring, and the pyridine ring itself. Strategic modifications at these positions can significantly influence the compound's physicochemical properties and biological activity.

Derivatization of the 2-Amino Group:

The exocyclic amino group at the C2 position of the thiazole ring is a frequent target for modification. It readily undergoes reactions such as acylation and alkylation to introduce a wide variety of substituents.

Acylation: The 2-amino group can be acylated using acid chlorides or by coupling with carboxylic acids. For instance, the reaction of a similar scaffold, 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine, with 3-(methylthio)propanoyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) yields the corresponding amide. google.com This strategy allows for the introduction of diverse acyl groups, which can modulate properties like lipophilicity and hydrogen bonding capacity.

Alkylation and Reductive Amination: N-alkylation of the 2-amino group can be achieved to produce secondary or tertiary amines. Furthermore, various substituted thiazole derivatives can be synthesized by reacting 2-aminothiazoles with different aldehydes or ketones, often followed by a reduction step. derpharmachemica.com

Table 1: Examples of Derivatization at the 2-Amino Group of Thiazole Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-chloro-N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine | 3-(methylthio)propanoyl chloride, DMAP | N-(4-chloro-2-(pyridin-3-yl)thiazol-5-yl)-N-cyclopropyl-3-(methylthio)propanamide | Acylation |

| 2-amino-4-phenylthiazole | Substituted carboxylic acids, EDCI | N-(4-phenylthiazol-2-yl)amides | Amide Coupling nih.gov |

Derivatization of the Thiazole Ring:

The thiazole ring itself can be functionalized, most commonly at the C4 and C5 positions. For the this compound scaffold, the C4 position is a prime site for introducing substituents.

Halogenation: Electrophilic halogenation can introduce a halogen atom onto the thiazole ring, which can then serve as a versatile handle for further cross-coupling reactions. For example, N-cyclopropyl-2-(pyridin-3-yl)thiazol-5-amine can be treated with 1-chloropyrrolidine-2,5-dione (N-chlorosuccinimide) to yield the 4-chloro derivative. google.com This chlorinated intermediate is significantly more reactive and can participate in various palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.

Table 2: Example of Thiazole Ring Derivatization

| Starting Material | Reagent | Product | Reaction Type |

|---|

Derivatization of the Pyridine Ring:

The pyridine ring offers additional opportunities for structural modification, although it is often less reactive than the thiazole core. The electronic nature of the pyridine ring can be altered by introducing electron-donating or electron-withdrawing groups. These modifications can influence the pKa of the pyridine nitrogen and its ability to form hydrogen bonds, which can be critical for target engagement. Synthetic strategies often involve starting with an already substituted pyridine derivative before constructing the thiazole ring. For example, the synthesis of various di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has been achieved through convergent synthesis, where substituted pyridyl amidines are reacted with isothiocyanates, demonstrating the feasibility of incorporating modified pyridine rings. semanticscholar.org The synthesis of thiazole-pyridine hybrids has shown that the presence of electron-withdrawing groups, such as chlorine, on the pyridine ring can enhance biological activity. nih.gov

Structure Activity Relationship Sar Investigations of 5 Pyridin 3 Ylmethyl Thiazol 2 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of 5-(Pyridin-3-ylmethyl)thiazol-2-amine derivatives is highly sensitive to the placement and nature of various substituents on both the pyridine (B92270) and thiazole (B1198619) rings, as well as the interconnecting methylene (B1212753) bridge.

Influence of Pyridine Ring Substitution on Potency (e.g., 3-Position vs. 4-Position)

The position of the nitrogen atom within the pyridine ring is a critical determinant of the biological activity in pyridinylmethyl thiazole derivatives. Research has shown that altering the attachment point of the thiazole moiety from the 3-position to the 4-position of the pyridine ring can significantly impact potency. For instance, in a study of 5-(pyridinyl)-1,3,4-thiadiazol-2-amine derivatives, the 3-pyridine analog demonstrated comparable activity to the 4-pyridine lead compound, whereas the 2-pyridine analog was inactive. This suggests that the spatial orientation of the nitrogen atom and its resulting influence on the molecule's electronic distribution and hydrogen bonding capacity are crucial for interaction with biological targets.

| Compound | Pyridine Substitution Position | Relative Potency |

|---|---|---|

| Analog A | 2-Position | Inactive |

| Analog B (Lead Compound) | 3-Position | Active |

| Analog C | 4-Position | Comparable to 3-Position |

Modifications at the Thiazole C-2 Amino Group

The amino group at the C-2 position of the thiazole ring is a key site for chemical modification, and alterations at this position have been shown to significantly modulate biological activity. Studies on various 2-aminothiazole (B372263) derivatives have revealed that this group can accommodate a range of lipophilic substitutions. nih.gov

For example, acylation of the 2-amino group to form amides can have a profound effect on potency. In one series of antimycobacterial agents, an amide linker at the C-2 position resulted in superior efficacy compared to derivatives with amino, urea, or acylthiourea linkers. nih.gov However, the nature of the substituent on the amide is also critical, as derivatives with thiazole, imidazole, and 2-pyridyl rings showed no activity. nih.gov

Conversely, the introduction of a chlorine atom or a dialkyl group directly onto the 2-amino group has been reported to cause a significant decrease in the anticancer activity of certain thiazole derivatives. nih.gov This suggests that while this position is amenable to modification, the size, electronics, and hydrogen-bonding capacity of the substituent are finely tuned for optimal biological response.

| Compound | C-2 Modification | Observed Activity |

|---|---|---|

| Parent Compound | -NH2 | Baseline |

| Derivative A | -NH-Acyl (Phenyl) | Increased |

| Derivative B | -NH-Acyl (2-pyridyl) | Decreased |

| Derivative C | -N(Alkyl)2 | Decreased |

| Derivative D | -NHCl | Decreased |

Impact of Side Chain and Aryl/Alkyl Substitutions at Thiazole C-5

The C-5 position of the thiazole ring provides another strategic location for structural modification to enhance biological activity. The introduction of various side chains, including aryl and alkyl groups, at this position can influence the molecule's interaction with its biological target.

In the context of this compound, the pyridin-3-ylmethyl group itself is the key C-5 substituent. However, further modifications to this side chain or the introduction of other groups can alter the compound's properties. For instance, in a series of pyrimidine (B1678525) derivatives, the introduction of a methyl group at the C-5 position of a pyrimidine ring attached to a thiazole was found to be optimal for achieving selectivity for certain protein kinases. cardiff.ac.uk

The nature of the substituent at C-5 can also impact potency. While some studies have shown that aromatic substitutions at this position can improve antitumor activity, others have found that the incorporation of a simple methyl group can decrease potency. nih.gov This underscores the importance of the specific nature and size of the substituent at this position for favorable interactions within the binding pocket of the target protein.

Role of Electron-Withdrawing and Electron-Donating Groups in Thiazole-2-amine Derivatives

The electronic properties of substituents on the aromatic rings of thiazole-2-amine derivatives play a significant role in modulating their biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, electron density distribution, and ability to participate in hydrogen bonding, thereby affecting its binding affinity and efficacy.

Interestingly, in some cases, the biological activity is not greatly influenced by the electronic nature of the substituent. For example, one study found that derivatives with a strongly electron-donating OCH3 group and a strongly electron-withdrawing NO2 group exhibited comparably weak bioactivity. nih.gov This suggests that for some targets, steric and hydrophobic factors may play a more dominant role than electronic effects.

| Substituent Type | General Effect on Activity (Context-Dependent) | Example Group |

|---|---|---|

| Electron-Donating Group (EDG) | Can increase or decrease activity | -OCH3, -CH3 |

| Electron-Withdrawing Group (EWG) | Can increase or decrease activity | -Cl, -Br, -F, -NO2 |

Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogs, QSAR studies can provide valuable insights into the physicochemical properties that are critical for their therapeutic effects.

A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) and partial least squares (PLS) are then employed to build a predictive model.

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where the coefficients (c1, c2, c3) indicate the relative importance of each descriptor. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.

Identification of Molecular Features Critical for Enhanced Bioactivity and Selectivity

Based on the collective SAR data, several key molecular features can be identified as critical for enhancing the bioactivity and selectivity of this compound derivatives.

Optimal Pyridine Nitrogen Position: The placement of the nitrogen atom in the pyridine ring is paramount. The 3- and 4-positions often appear to be more favorable than the 2-position, likely due to their influence on the molecule's ability to form crucial hydrogen bonds and engage in favorable electrostatic interactions within the target's binding site. nih.gov

Appropriate C-2 Amino Group Substitution: The 2-amino group serves as a critical handle for modification. The introduction of specific acyl groups can enhance potency, suggesting that an appropriate hydrogen bond donor/acceptor pattern in this region is beneficial. However, bulky or overly electron-withdrawing substituents directly on the nitrogen can be detrimental, indicating a need for a balanced substitution at this position. nih.govnih.gov

Defined C-5 Substituent: The nature of the substituent at the C-5 position of the thiazole ring is a key determinant of both potency and selectivity. The pyridinylmethyl group itself provides a foundational element, and further optimization of this side chain or the introduction of other specific aryl or alkyl groups can lead to improved interactions. For instance, inducing a twist between the thiazole and an adjacent aromatic ring through steric hindrance has been shown to improve selectivity in some kinase inhibitors. cardiff.ac.uk

Advanced Computational and in Silico Studies of 5 Pyridin 3 Ylmethyl Thiazol 2 Amine Analogs

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanisms of 5-(Pyridin-3-ylmethyl)thiazol-2-amine analogs and identifying key interactions that drive their biological activity.

Molecular docking simulations have been employed to predict the binding affinities and optimal binding poses of various thiazole (B1198619) and pyridine-containing compounds within the active sites of different protein targets. For instance, studies on thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives targeting α-amylase revealed compounds with favorable inhibitory properties, with one analog achieving a docking score of -7.43 kcal/mol. plos.org Similarly, docking studies of thiazolyl-pyrimidine derivatives against several cancer-related receptors, including EGFR, CDK2, ERα, and VEGFR, have shown favorable binding energies, indicating effective interaction with the active sites. nih.govresearchgate.net

The pyridine-thiazole hybrid structure allows for diverse interactions with biological targets. Docking studies on N-methyl-2,3-dihydro quinazolin-4-ones linked with 1,3-thiazole against penicillin-binding protein 2a also demonstrated good affinity, with one derivative showing a significant interaction energy of -4.2 kcal/mol. semanticscholar.org These predictions of binding affinity are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. The accuracy of these predictions is often validated by comparing the computational results with experimental data, ensuring the reliability of the in silico models.

| Analog/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative (4e) | α-amylase | -7.43 | plos.org |

| Thiazolyl-pyrimidine derivatives (5d, 5e, 11a, 11b) | EGFR, CDK2, ERα, VEGFR | Favorable binding energies | nih.govresearchgate.net |

| N-Methyl-2,3-dihydro quinazolin-4-one linked 1,3-thiazole (5Ff6) | Penicillin-binding protein 2a | -4.2 | semanticscholar.org |

| Thiazole derivative (Compound 4) | Urate oxidase | -5.45 | nih.gov |

The pyridine-thiazole core structure facilitates a variety of intermolecular interactions, including hydrogen bonding through the amine group and π-π stacking via the aromatic rings. Molecular docking analyses have been instrumental in elucidating these specific interactions. For example, studies on thiazole derivatives targeting urate oxidase have shown hydrogen bonding between the nitrogen atom of the pyridine (B92270) ring and amino acid residues like Val227, as well as π-stacking interactions between the pyridine ring and residues such as Arg176. nih.gov

In another study, N-methyl-2,3-dihydro quinazolin-4-ones linked to a 1,3-thiazole moiety were observed to form three key hydrogen bonds with Agn104, Lys273, and Tyr297 within the active site of penicillin-binding protein 2a. semanticscholar.org These detailed interaction maps are vital for understanding the structure-activity relationships (SAR) of these compounds and for designing new analogs with improved binding and selectivity. The ability to visualize and analyze these interactions at an atomic level provides a rational basis for medicinal chemistry efforts.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like this compound and its analogs. Studies on related compounds, such as 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, have used potential energy scans to identify stable conformers. researchgate.net The stability of these conformers is often confirmed using high-level quantum mechanical methods. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability over time. fip.org MD simulations of thiazolo[3,2-a]pyridine derivatives have been conducted for durations of up to 100 nanoseconds to evaluate the stability of the ligand-protein interaction. plos.org These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the dynamic nature of their interactions. For instance, MD simulations of quinoline-derived isoxazoles and thiazoles have confirmed the stability of the complexes formed with various protein targets, with root mean square deviation (RMSD) values indicating stable binding. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach has been widely used in the discovery and optimization of thiazole and pyridine-based compounds. dmed.org.ua For example, virtual screening of a database of ligands against Mycobacterium tuberculosis DNA gyrase B led to the identification of a promising pyrrolo[1,2-a]quinazoline derivative. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Pyridin-3-ylmethyl)thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of pyridine-3-carboxylic acid derivatives with thioamides. A common approach involves activating the carboxylic acid with phosphorus pentachloride (PCl₅) under inert conditions (to prevent oxidation), followed by cyclization with thioamides at elevated temperatures (~100–120°C). Yields depend on stoichiometric ratios, solvent polarity (e.g., DMF or THF), and reaction time. For example, reports yields of 60–75% using PCl₅ activation. Alternative routes include microwave-assisted synthesis to reduce reaction times .

- Key Data :

- Optimal temperature: 110°C

- Solvent: Dry DMF

- Yield range: 60–80%

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton environments and carbon frameworks, with characteristic peaks for the pyridinyl (δ 7.2–8.5 ppm) and thiazol-2-amine (δ 5.5–6.2 ppm) moieties. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 192.24). FTIR identifies N–H stretches (~3300 cm⁻¹) and C–S bonds (~680 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) resolves 3D geometry, as shown in , where dihedral angles between pyridine and thiazole rings range from 18.2° to 30.3° .

Q. How is the compound screened for preliminary biological activity in antimicrobial assays?

- Methodology : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution. Thiazole derivatives often exhibit MIC values <50 µg/mL due to their ability to disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase. highlights thiazole-pyridine hybrids with MICs of 12.5–25 µg/mL against multidrug-resistant pathogens .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the electronic properties and target interactions of this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity. For example, and emphasize the role of exact exchange terms in improving thermochemical accuracy. Docking studies (AutoDock Vina) model interactions with targets like 5-HT₃ receptors or acetylcholinesterase, with binding energies <−7.0 kcal/mol indicating strong affinity .

- Key Findings :

- HOMO-LUMO gap: ~4.2 eV (suggesting moderate reactivity)

- Predicted binding affinity to 5-HT₃: −8.3 kcal/mol

Q. How do structural modifications (e.g., substituents on pyridine/thiazole rings) alter pharmacological outcomes?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with substituents like halides (-Cl, -Br) or methyl groups. For instance, shows that adding a tert-butyl group to the thiazole ring enhances antitumor activity (IC₅₀ = 8.2 µM against MCF-7 cells) by improving lipophilicity and target binding. Conversely, electron-withdrawing groups on pyridine reduce bioavailability due to increased polarity .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Methodology : SC-XRD data refinement using SHELXL ( ) often encounters disorder in flexible pyridinylmethyl groups. Restraints on displacement parameters (e.g., for C–C bonds) and hydrogen-bonding network analysis (e.g., N–H···N interactions) stabilize refinement. reports R₁ values <0.05 after applying rigid-bond and isotropic restraints .

Q. How do solvent effects and pH influence the compound’s stability during storage?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO or ethanol show degradation <5% under neutral pH. However, acidic conditions (pH <3) protonate the thiazole amine, leading to hydrolysis. UV-Vis spectroscopy and HPLC track degradation products, such as pyridine-3-carboxylic acid .

Data Contradictions and Reproducibility

- Synthetic Yields : Discrepancies in yields (e.g., 60% vs. 80%) across studies ( vs. 12) may stem from trace moisture in solvents or incomplete PCl₅ activation.

- Biological Activity : Variability in MIC values (e.g., 12.5 vs. 50 µg/mL) could reflect differences in bacterial strain virulence or assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.